2-{4-[(1,3-difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine
Description
2-{4-[(1,3-difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine is a synthetic organic compound characterized by its unique chemical structure
Properties
CAS No. |
2680527-92-6 |
|---|---|
Molecular Formula |
C13H19F2NO3 |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1,3-difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the ether linkage: This involves the reaction of 1,3-difluoropropan-2-ol with 4-hydroxy-3,5-dimethoxybenzaldehyde under basic conditions to form the intermediate ether.
Reduction of the aldehyde: The intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The final step involves the conversion of the alcohol to the amine using reagents like thionyl chloride followed by ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1,3-difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-{4-[(1,3-difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{4-[(1,3-difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenyl isocyanate
- 3-Methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, 2-{4-[(1,3-difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine stands out due to its specific substitution pattern and the presence of both ether and amine functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
